molecular formula C18H17NO B6335862 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole CAS No. 1422518-37-3

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole

Cat. No.: B6335862
CAS No.: 1422518-37-3
M. Wt: 263.3 g/mol
InChI Key: YAXXPQINHHWSRK-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a benzyl group at the second position and a 4-methoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrole compound. The reaction conditions often include heating the mixture to promote cyclization and using solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-phenyl-1H-pyrrole: Lacks the methoxy group on the phenyl ring.

    2-Benzyl-5-(4-hydroxyphenyl)-1H-pyrrole: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.

    2-Benzyl-5-(4-chlorophenyl)-1H-pyrrole: Features a chlorine atom on the phenyl ring.

Uniqueness

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-20-17-10-7-15(8-11-17)18-12-9-16(19-18)13-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXXPQINHHWSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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